Eicosasphinganine
Overview
Description
Eicosanoids and Cancer
Eicosanoids are a group of biologically active lipids, including prostaglandins and leukotrienes, which play a significant role in various pathological processes such as inflammation and cancer. They are involved in the complex interactions between transformed epithelial cells and the surrounding stromal cells, which are crucial for understanding tumor evolution, progression, and metastasis. The molecular mechanisms of eicosanoids in cancer progression are essential for developing effective cancer chemopreventive and therapeutic agents .
Arachidonic Acid-Derived Eicosanoids
Arachidonic acid-derived eicosanoids are a complex family of lipid mediators that regulate a wide range of physiological responses and pathological processes. They are produced by various cell types through distinct enzymatic pathways and act on target cells via specific G-protein-coupled receptors. These eicosanoids are known to regulate immunopathological processes, including inflammatory responses, chronic tissue remodeling, cancer, asthma, rheumatoid arthritis, and autoimmune disorders .
Cardiac Eicosanoids in Ischemia and Reperfusion
Eicosanoids, primarily derived from arachidonic acid, are synthesized by the heart or released from accumulating neutrophils under pathological conditions. They have pharmacological actions that could be important in the initiation or modulation of various cardiac diseases, including ischemic heart disease. Studies have documented the relevance of endogenously synthesized arachidonic acid metabolites and the consequences of modulating eicosanoid synthesis through pharmacological or dietary means on cardiac injury in experimental or clinical situations .
Eicosapentaenoic Acid and Thrombosis Prevention
Eicosapentaenoic acid (EPA) does not induce platelet aggregation, unlike arachidonic acid, due to the formation of thromboxane A3, which lacks platelet aggregating properties. EPA can also be utilized by the vessel wall to produce an anti-aggregating substance, suggesting that high levels of EPA and low levels of arachidonic acid could lead to an antithrombotic state. This is supported by the low incidence of myocardial infarction and a tendency to bleed in populations with high dietary EPA, such as Eskimos .
Generation and Detection of Eicosanoids in Mammalian Cells
Eicosanoids are generated by the oxidation of arachidonic acid and are involved in physiological signaling across all organ systems. Their synthesis in mammalian cells is carried out by three primary enzymatic pathways: lipoxygenase, cyclooxygenase, and cytochrome P450. Dysregulation of eicosanoids is central to numerous pathological states, including cancer and inflammation. Advances in mass spectrometry have improved the detection and analysis of eicosanoids, making their study more accessible for research .
Scientific Research Applications
Eicosasphinganine, also known as D-erythro-Sphinganine C20 chain, is a type of sphingosine and is part of the larger and complex group of lipids known as sphingolipids . Here are some potential applications based on the general characteristics of sphingolipids and the limited information available specifically on Eicosasphinganine:
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Lipid Biochemistry
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Immunology
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Metabolic Studies
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Neuroscience
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Cancer Research
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Pharmaceutical Research
Future Directions
properties
IUPAC Name |
(2S,3R)-2-aminoicosane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMHYBVQZSPWSS-VQTJNVASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469532 | |
Record name | eicosasphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eicosasphinganine | |
CAS RN |
24006-62-0 | |
Record name | C20-Dihydrosphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24006-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | eicosasphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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